![molecular formula C8H13N3O B1409067 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole CAS No. 1850688-85-5](/img/structure/B1409067.png)
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole
Overview
Description
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry . Pyrazoles, on the other hand, are five-membered rings containing two nitrogen atoms, often found in various biologically active molecules
Preparation Methods
The synthesis of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and pyrazole derivatives.
Horner–Wadsworth–Emmons Reaction: The azetidine derivative is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine.
Suzuki–Miyaura Cross-Coupling: The final step involves the Suzuki–Miyaura cross-coupling reaction to introduce the pyrazole moiety.
Chemical Reactions Analysis
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like THF and DMF, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of complex organic molecules and heterocycles. It serves as a versatile intermediate in the development of new chemical entities that may possess unique properties.
Biology
- Bioactive Molecule : Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been tested against various bacterial strains, demonstrating significant inhibition zones, which suggests its potential for treating infections .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 18 |
Staphylococcus aureus | 20 |
Klebsiella pneumoniae | 15 |
Medicine
- Therapeutic Applications : The compound has been explored for its anti-inflammatory and anticancer effects. In vitro studies have shown that it can inhibit tumor necrosis factor-alpha (TNF-α) significantly, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone.
Industry
- Material Development : Due to its structural attributes, the compound is being investigated for use in developing novel materials with high thermal stability and conductivity, which could have implications in various industrial applications.
Comparative Studies
Comparative studies highlight the unique biological activity of this compound relative to similar compounds:
Compound | Biological Activity | Remarks |
---|---|---|
Azetidine Derivative | Moderate antibacterial | Lacks pyrazole moiety |
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole | Strong antimicrobial and anti-inflammatory | Unique structure enhances activity |
1H-Pyrazole Derivative | Anticancer properties | Less effective against inflammation |
Case Studies
Several case studies have documented the efficacy of this compound:
Study on Antimicrobial Activity
A series of derivatives were synthesized and tested against common pathogens. The most active derivative showed significant inhibition against E. coli and S. aureus, indicating potential therapeutic development.
Anti-inflammatory Research
In animal models, the compound exhibited a reduction in edema comparable to established anti-inflammatory drugs, suggesting its viability for treating inflammatory conditions.
Cancer Cell Studies
Experimental results indicated that the compound could effectively induce apoptosis in various cancer cell lines, warranting further investigation into its anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s ring strain and the pyrazole ring’s nitrogen atoms contribute to its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole can be compared with other similar compounds, such as:
Biological Activity
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a heterocyclic compound that combines the azetidine and pyrazole moieties, which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure
The structural formula of this compound is represented as follows:
This compound features:
- An azetidine ring , known for its unique reactivity due to ring strain.
- A pyrazole ring , which contributes to its biological activity through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to modulate pathways such as:
- NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) : Involved in inflammatory responses.
- MAPK (Mitogen-Activated Protein Kinase) : Plays a crucial role in cell proliferation and survival.
These interactions suggest that the compound may exhibit anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Anticancer Properties
Research indicates that this compound may possess significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound exhibited dose-dependent cytotoxic effects, suggesting its potential as an anticancer agent .
Antimicrobial Activity
Additionally, preliminary studies have suggested that this compound may have antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth, which warrants further investigation into its mechanism of action against pathogens .
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the azetidine ring.
- Attachment of the pyrazole moiety through reaction methods such as aza-Michael addition or Suzuki–Miyaura cross-coupling .
Derivatives : The modification of this compound can lead to derivatives with enhanced biological activities. For example, substituting different functional groups on the pyrazole or azetidine rings may yield compounds with improved potency or selectivity for specific targets .
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole via nucleophilic substitution?
Basic Research Question
Synthesis typically involves functionalizing the pyrazole core with azetidine and methoxy groups. Key steps include:
- Azetidine Introduction : Use alkylation reactions with azetidine derivatives (e.g., azetidin-3-ylmethyl halides) under basic conditions (e.g., NaH or K₂CO₃ in DMF) to attach the azetidine moiety to the pyrazole nitrogen .
- Methoxy Group Installation : Methoxylation can be achieved via nucleophilic aromatic substitution (SNAr) using methoxide ions under reflux in polar aprotic solvents like DMSO or DMF .
Basic Research Question
- 1H/13C NMR : Critical for confirming substitution patterns. For example:
- The methoxy group appears as a singlet near δ 3.8 ppm in 1H NMR.
- Azetidine protons show splitting due to ring strain (δ 3.2–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine and methoxy groups .
- IR Spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹) .
Methodological Note : Use deuterated DMSO for NMR to minimize solvent interference. For X-ray, grow crystals via slow evaporation in ethanol/water mixtures .
Q. How do steric and electronic effects of the azetidine ring influence the compound's biological activity?
Advanced Research Question
- Steric Effects : The smaller azetidine ring (vs. pyrrolidine) reduces steric hindrance, potentially improving binding to flat enzymatic pockets (e.g., kinase ATP sites) .
- Electronic Effects : Azetidine’s ring strain increases nitrogen basicity, enhancing hydrogen-bonding interactions. Methoxy groups act as electron donors, modulating aromatic ring reactivity .
Data Contradiction Analysis :
- Some studies suggest azetidine’s basicity may reduce solubility in physiological conditions , while others highlight improved target affinity . To resolve, conduct comparative SAR studies with pyrrolidine/piperidine analogs.
Q. What strategies mitigate low yields in copper-catalyzed azide-alkyne cycloadditions (CuAAC) when modifying the pyrazole ring?
Advanced Research Question
- Optimized Catalysis : Use Cu(I) sources (e.g., CuSO₄/Na ascorbate) in THF/water (1:1) at 50°C for 16 h to enhance regioselectivity and yield .
- Protecting Groups : Temporarily protect reactive sites (e.g., azetidine nitrogen with Boc groups) to prevent side reactions .
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in SNAr reactions. For example, calculate Fukui indices to identify electrophilic hotspots on the pyrazole ring .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction solvents (e.g., DMSO vs. DMF) .
Case Study :
- DFT studies on analogous pyrazoles showed methoxy groups direct electrophiles to the para position relative to the substituent . Validate experimentally using isotopic labeling.
Q. What are the challenges in analyzing contradictory biological activity data across studies?
Advanced Research Question
- Source of Contradictions : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches .
- Resolution Strategies :
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPULIBJOUIWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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